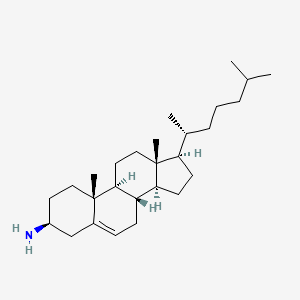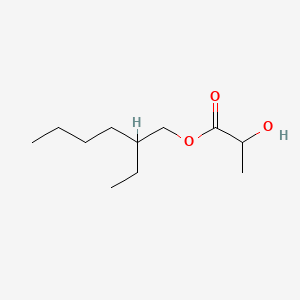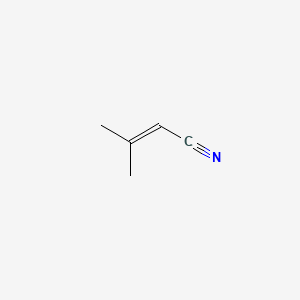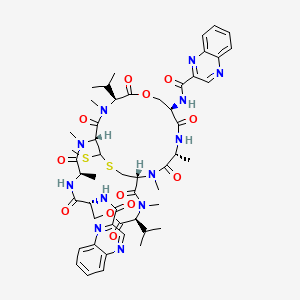
S-426-S (Lepetit)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Wissenschaftliche Forschungsanwendungen
Hemodynamic and Endocrinological Changes
In a study conducted by Wester, Zaal, de Leeuw, and Birkenhäger (1976), the effectiveness of L6150 (Lepetit), a vasodilator drug, was explored in subjects with mild to moderate hypertension. The study focused on understanding its mechanism of action through measurements of systemic and renal blood flow, along with changes in plasma renin, aldosterone concentration, and plasma volume. It was found that the hyperkinetic circulatory state induced reflexly by the drug could be corrected by adding propranolol or prevented by pretreatment with propranolol. The study also noted sodium retention as a consistent phenomenon during the treatment, which was not attributed to stimulation of the renin-angiotensin-aldosterone axis since plasma aldosterone was significantly decreased (Wester, Zaal, de Leeuw, & Birkenhäger, 1976).
Cell Interactions and Biological Research Sponsorship
Lepetit has also been involved in sponsoring colloquia that discuss various aspects of cell interactions in biological research. In a study highlighted by O'dell (1972), Lepetit's role in fostering research discussions on cell interactions across disciplines like neurobiology, immunology, and developmental biology was noted. These colloquia have contributed to the advancement of understanding in these areas, demonstrating Lepetit's impact beyond pharmaceutical development (O'dell, 1972).
Microbial Product Library for High-Throughput Screening
Lepetit's Research Center has been instrumental in developing a microbial product library for high-throughput screening, which is crucial for the discovery of new pharmacologically active molecules. Borghi, Cavaletti, Sponga, Montanini, Pollini, Quarta, and Marinelli (1996) focused on the microbial strain collection at Lepetit, which includes a diverse array of microorganisms used for natural product discovery. This library plays a significant role in identifying new molecular templates for combinatorial chemistry and novel biocatalysts (Borghi et al., 1996).
Eigenschaften
Produktname |
S-426-S (Lepetit) |
|---|---|
Molekularformel |
C51H64N12O12S2 |
Molekulargewicht |
1101.3 g/mol |
IUPAC-Name |
N-[(1R,4R,7R,11S,14R,17R,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35-,36-,37+,38+,39+,40-,51?/m1/s1 |
InChI-Schlüssel |
AUJXLBOHYWTPFV-CVLRASHMSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Kanonische SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Piktogramme |
Acute Toxic; Health Hazard |
Haltbarkeit |
Bulk: Should be stored at 5 °C or less. |
Löslichkeit |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
Synonyme |
Echinomycin NSC 526417 NSC-526417 NSC526417 Quinomycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



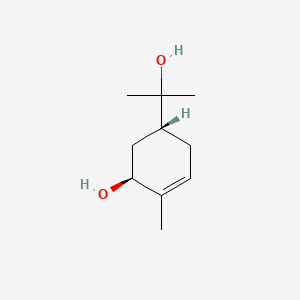
![(3aS,8aS,9aR)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1195628.png)
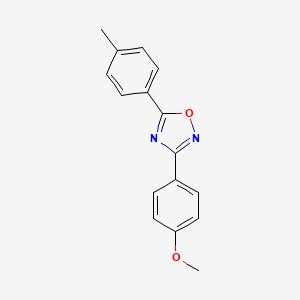
![(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)
![5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester](/img/structure/B1195633.png)
![2-[(2-Hydroxyphenyl)methylene]hydrazinecarbothioamide](/img/structure/B1195635.png)
![5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole](/img/structure/B1195637.png)
![(5S,10R)-7,9-dibromo-N-[4-[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl]amino]-3-oxo-butyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1195640.png)
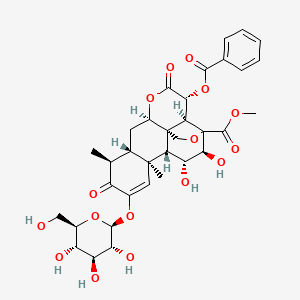
![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)
